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Compound of Interest

Compound Name: 4-Bromo-2-methylpyrimidine

Cat. No.: B146057 Get Quote

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of

numerous natural and synthetic bioactive compounds.[1][2] Its presence in the nucleobases of

DNA and RNA underscores its fundamental role in biological systems.[2] The unique electronic

properties of the pyrimidine ring, characterized by its electron-deficient nature, make it an

attractive synthon for the construction of diverse molecular architectures. 4-Bromo-2-
methylpyrimidine emerges as a particularly valuable intermediate, offering a reactive handle

—the bromo substituent—for a variety of cross-coupling reactions, thereby enabling the facile

introduction of molecular complexity.[3] This guide aims to provide a detailed exploration of this

key molecule, from its fundamental properties to its application in the synthesis of cutting-edge

therapeutics.

Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 4-Bromo-2-
methylpyrimidine is essential for its effective utilization in synthesis and for the

characterization of its downstream products.

Physicochemical Properties
The key physicochemical properties of 4-Bromo-2-methylpyrimidine are summarized in the

table below.
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Property Value Source

CAS Number 1114560-76-7 [4][5]

Molecular Formula C₅H₅BrN₂ [4][5]

Molecular Weight 173.01 g/mol [4]

Appearance Liquid [5]

Purity ≥95% [5]

InChI Key
OJPQVYZLQGRFSO-

UHFFFAOYSA-N
[5]

Predicted XlogP 1.6 [4]

Topological Polar Surface Area 25.8 Å² [4]

Spectroscopic Characterization
Spectroscopic data is critical for the unambiguous identification and quality control of 4-Bromo-
2-methylpyrimidine. Below is a summary of expected spectroscopic features based on its

structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals

for the two aromatic protons and the methyl group. The chemical shifts are influenced by the

electron-withdrawing pyrimidine nitrogens and the bromine atom. Based on structurally

similar compounds, the aromatic protons would likely appear as doublets in the range of δ

7.0-8.5 ppm, while the methyl protons would present as a singlet around δ 2.5 ppm.[6]

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will reveal three distinct signals for

the pyrimidine ring carbons and one for the methyl carbon. The carbon attached to the

bromine (C4) would be significantly influenced by the halogen's electronegativity and would

likely appear around δ 130-140 ppm. The other ring carbons and the methyl carbon would

have characteristic shifts based on their electronic environment.[6]

Mass Spectrometry (MS)
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Mass spectrometry is a powerful tool for confirming the molecular weight and elemental

composition. The mass spectrum of 4-Bromo-2-methylpyrimidine will exhibit a characteristic

isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Adduct Predicted m/z

[M+H]⁺ 172.97089

[M+Na]⁺ 194.95283

[M]⁺ 171.96306

Data sourced from PubChemLite.[7]

Synthesis and Purification
The synthesis of 4-Bromo-2-methylpyrimidine is a critical first step for its utilization in more

complex molecular constructions. A general and efficient one-pot method for the synthesis of 4-

bromopyrimidines has been reported, which can be adapted for the preparation of the title

compound.[8]

Synthetic Workflow
The synthesis involves the cyclization of an appropriate N-(cyanovinyl)amidine precursor in the

presence of dry hydrogen bromide. The electrophilicity of the nitrile carbon is enhanced by the

acidic conditions, facilitating nucleophilic attack and subsequent cyclization to form the

pyrimidine ring, with concomitant introduction of the bromo substituent at the 4-position.
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Caption: General synthetic workflow for 4-bromopyrimidines.

Experimental Protocol
The following is a representative protocol adapted from the literature for the synthesis of 4-

bromopyrimidines.[8]

Reaction Setup: To a solution of the appropriate N-cyanovinylamidine (1.0 eq) in anhydrous

1,4-dioxane, add a saturated solution of dry hydrogen bromide in 1,4-dioxane.

Reaction Execution: Stir the resulting mixture at room temperature for 2-4 hours, monitoring

the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Upon completion, pour the reaction mixture into crushed ice.

Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water,

and dry under vacuum. The crude product can be further purified by recrystallization or
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column chromatography to yield pure 4-Bromo-2-methylpyrimidine.

Chemical Reactivity and Key Transformations
The synthetic utility of 4-Bromo-2-methylpyrimidine lies in the reactivity of its C-Br bond,

which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the

strategic formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental

transformations in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an

organohalide and an organoboron compound. 4-Bromo-2-methylpyrimidine is an excellent

substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl

substituents at the 4-position.[3][9]

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl

halide with an amine. This reaction is particularly important in medicinal chemistry for the

synthesis of arylamines, which are common motifs in drug molecules.[1][10]
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Caption: Key cross-coupling reactions of 4-Bromo-2-methylpyrimidine.

Representative Suzuki Coupling Protocol
The following is a general protocol for the Suzuki coupling of a bromopyrimidine with an

arylboronic acid.[9][11]

Reaction Setup: In an oven-dried Schlenk flask, combine 4-Bromo-2-methylpyrimidine (1.0

eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a

base (e.g., K₂CO₃, 2.0 eq).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

Reaction Execution: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by

TLC or LC-MS.

Work-up and Purification: After cooling, dilute with an organic solvent (e.g., ethyl acetate),

wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the

crude product by column chromatography.

Applications in Drug Discovery: A Focus on Kinase
Inhibitors
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that

has revolutionized the treatment of cancer and other diseases.[12][13] The 2-aminopyrimidine

moiety, in particular, is a well-established hinge-binding motif, capable of forming key hydrogen

bonds with the kinase active site. 4-Bromo-2-methylpyrimidine serves as a crucial starting

material for the synthesis of these potent and selective inhibitors.

Targeting Tyrosine Kinases in Cancer
Aberrant tyrosine kinase activity is a hallmark of many cancers. The Bcr-Abl fusion protein in

chronic myeloid leukemia (CML) and mutated Epidermal Growth Factor Receptor (EGFR) in

non-small cell lung cancer (NSCLC) are prime examples of oncogenic kinases that can be
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targeted by small molecule inhibitors.[12][14] Novel bromo-pyrimidine analogues have been

designed and synthesized as potent Bcr-Abl and EGFR tyrosine kinase inhibitors.[12][13][14]

Illustrative Signaling Pathway: EGFR Inhibition
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and

differentiation. In certain cancers, mutations in EGFR lead to its constitutive activation, driving

uncontrolled cell growth. The diagram below illustrates how an EGFR inhibitor, potentially

synthesized from a 4-substituted-2-aminopyrimidine scaffold derived from 4-Bromo-2-
methylpyrimidine, can block this aberrant signaling.
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Caption: Simplified EGFR signaling pathway and the site of action for a pyrimidine-based

inhibitor.

Conclusion
4-Bromo-2-methylpyrimidine is a highly valuable and versatile building block in modern

organic synthesis, particularly within the realm of drug discovery. Its well-defined

physicochemical properties, accessible synthesis, and predictable reactivity in key cross-

coupling reactions make it an ideal starting point for the creation of complex and biologically

active molecules. The demonstrated utility of the pyrimidine scaffold in the design of potent

kinase inhibitors highlights the significant potential of 4-Bromo-2-methylpyrimidine in the

ongoing quest for novel and effective therapeutics. This guide has provided a comprehensive

overview of this important compound, offering both foundational knowledge and practical

insights to aid researchers in their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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